3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride
Description
This compound is a porphyrin derivative characterized by a highly substituted macrocyclic structure. Key features include:
- Substituents: Two ethyl groups at positions 7 and 12, four methyl groups at positions 3, 8, 13, and 17, and two carboxyethyl propanoic acid chains at positions 2 and 16.
- Dihydrochloride form: The presence of two hydrochloride counterions enhances solubility and stability, critical for pharmacological applications. Porphyrins are renowned for their roles in biological systems (e.g., heme in hemoglobin) and synthetic applications (e.g., photodynamic therapy).
Properties
Molecular Formula |
C34H58Cl2N4O4 |
|---|---|
Molecular Weight |
657.8 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C34H56N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h17,20-21,24-32,35-38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H |
InChI Key |
GSUCCIFLPQOYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC1N2)C)CC)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid; dihydrochloride is a complex porphyrin derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is a modified porphyrin with multiple ethyl and carboxyethyl substituents. Its complex structure contributes to its unique reactivity and interaction with biological systems. The presence of the carboxylic acid group enhances its solubility in aqueous environments and may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of porphyrin derivatives. Specifically:
- Mechanism of Action : The compound exhibits photodynamic activity that can induce apoptosis in cancer cells when activated by light. This mechanism involves the generation of reactive oxygen species (ROS) upon light exposure.
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be approximately 5 µM under light activation conditions.
Antimicrobial Properties
Porphyrins are known for their antimicrobial properties. The compound's ability to disrupt microbial membranes has been investigated:
- Research Findings : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL for S. aureus.
Photodynamic Therapy (PDT)
The compound's application in PDT is particularly noteworthy:
- Clinical Relevance : Photodynamic therapy using porphyrin derivatives has been explored for treating various malignancies and skin disorders. The compound's ability to selectively accumulate in tumor tissues makes it a candidate for targeted PDT.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 5 µM | |
| Antibacterial | S. aureus | 10 µg/mL | |
| Antibacterial | E. coli | 15 µg/mL |
Mechanistic Studies
Mechanistic studies have focused on how the compound interacts at the cellular level:
- Reactive Oxygen Species Generation : Upon light activation in the presence of oxygen, the compound generates singlet oxygen which is cytotoxic to cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cancer cells showed increased G0/G1 phase arrest indicating a disruption in cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Porphyrin Derivatives
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with related porphyrins:
Key Observations :
- The dihydrochloride form distinguishes it from neutral porphyrins, enhancing aqueous solubility—a critical factor for drug delivery .
Molecular Similarity and Bioactivity Correlation
Computational similarity metrics (Tanimoto, Dice) reveal structural relationships:
- Tanimoto Index : The target compound shares ~65–70% similarity with hematoporphyrin and protoporphyrin IX based on MACCS fingerprints, suggesting overlapping pharmacophoric features .
- Bioactivity Clustering : Hierarchical clustering of porphyrins indicates that ethyl and vinyl substituents correlate with distinct bioactivity profiles. For example, protoporphyrin IX’s vinyl groups enhance photosensitivity, while hydroxyethyl groups in hematoporphyrin favor metal chelation .
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
Dimerization Tendency
Unlike indium(III) porphyrins (e.g., ’s grafted derivatives), the target compound lacks covalent attachment to a polymer matrix, making it prone to hydroxy-bridged dimer formation. This dimerization can lead to:
- Super-Nernstian Response : Altered ion-selectivity in sensor applications .
- Reduced Lifetime : Precipitation of dimers limits shelf-life compared to covalently stabilized porphyrins .
Activity Cliffs
Despite structural similarities, minor substituent changes can drastically alter activity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
